molecular formula C8H8Cl2F3N B13090524 (2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride

Cat. No.: B13090524
M. Wt: 246.05 g/mol
InChI Key: QNIZBEWNYGRUQK-UHFFFAOYSA-N
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Description

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H7ClF3N·HCl. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the reaction of 2-chloro-4-(trifluoromethyl)benzaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the aldehyde group to an amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-2-(trifluoromethyl)phenyl)methanamine: Similar structure but with different positional isomerism.

    (4-(Trifluoromethyl)phenyl)methanamine: Lacks the chloro group.

    (3-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine hydrochloride: Contains an additional phenyl ring.

Uniqueness

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H8Cl2F3N

Molecular Weight

246.05 g/mol

IUPAC Name

[2-chloro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H7ClF3N.ClH/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-3H,4,13H2;1H

InChI Key

QNIZBEWNYGRUQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)CN.Cl

Origin of Product

United States

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